3-Methylthiophene-2-boronic acid
Overview
Description
Synthesis Analysis
The synthesis of derivatives related to 3-Methylthiophene-2-boronic acid involves key methodologies such as tin-boron exchange reactions and palladium-catalyzed coupling reactions. Notably, the synthesis of polymeric Lewis acids containing boron groups embedded into a polythiophene backbone highlights the versatility of boronic acid derivatives in creating functional materials with potential sensing applications (Sundararaman et al., 2005). Additionally, the preparation of hydroxythiophenes from boronic esters through hydrogen peroxide oxidation demonstrates the role of boronic acid intermediates in synthesizing structurally diverse thiophene derivatives (Gronowitz et al., 1992).
Molecular Structure Analysis
The molecular structure of 3-Methylthiophene-2-boronic acid and its derivatives is characterized by the conjugation of the thiophene ring with boronic acid functionalities. This conjugation plays a crucial role in their electronic and optical properties, making them suitable for use in materials science, especially in the creation of luminescent polymers and electrochromic devices.
Chemical Reactions and Properties
3-Methylthiophene-2-boronic acid participates in various chemical reactions, including Suzuki-Miyaura coupling, which is pivotal for creating complex organic molecules. The reactivity of boronic acids with heteroaromatic compounds through 1,4-addition followed by protodeboronation elucidates the versatility of boronic acids in organic synthesis, enabling the direct access to alkylated products (Veguillas et al., 2011).
Scientific Research Applications
Suzuki–Miyaura Coupling
- Scientific Field: Organic Chemistry
- Application Summary: 3-Methylthiophene-2-boronic acid is used as a reagent in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions, and the use of relatively stable, readily prepared, and environmentally benign organoboron reagents .
- Methods of Application: The specific methods of application in Suzuki–Miyaura coupling involve the use of palladium catalysts and organoboron reagents. The reaction involves oxidative addition, where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
- Results or Outcomes: The broad application of Suzuki–Miyaura coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium(II) complexes .
Fluorescent Sensor
- Scientific Field: Analytical Chemistry
- Application Summary: Boronic acids, including 3-Methylthiophene-2-boronic acid, have been used in the development of fluorescent sensors .
- Methods of Application: The specific methods of application are not detailed in the source, but typically involve the interaction of the boronic acid with a fluorescent compound to create a sensor that can detect specific molecules .
- Results or Outcomes: The outcomes of this application are not detailed in the source .
Safety And Hazards
properties
IUPAC Name |
(3-methylthiophen-2-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BO2S/c1-4-2-3-9-5(4)6(7)8/h2-3,7-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOOOGTOEKZWEJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CS1)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30390946 | |
Record name | 3-METHYLTHIOPHENE-2-BORONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30390946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylthiophene-2-boronic acid | |
CAS RN |
177735-09-0 | |
Record name | 3-METHYLTHIOPHENE-2-BORONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30390946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Methylthiophene-2-boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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